Stereochemical Purity of the (S)-Enantiomer
The (S)-enantiomer of 3-aminotetrahydrothiophene-3-carboxylic acid was synthesized via diastereomeric ester resolution using (R)-BINOL, achieving >99% diastereomeric excess (de). In contrast, the racemic mixture (±)-Cbz-At5c shows no enantioselectivity and would confound biological studies requiring a defined stereocenter .
| Evidence Dimension | Diastereomeric excess (de) of resolved enantiomer |
|---|---|
| Target Compound Data | >99% de (S-enantiomer) |
| Comparator Or Baseline | Racemic mixture: 0% de (equal R/S) |
| Quantified Difference | >99% absolute stereochemical purity vs. racemate |
| Conditions | Diastereomeric esters derived from Cbz-At5c (±)-3 and (R)-BINOL, separated by column chromatography; absolute configuration confirmed by X-ray crystallography |
Why This Matters
Ensures batch-to-batch consistency and target engagement fidelity in enantioselective assays or peptide foldamer studies where stereochemistry dictates function.
- [1] Oba, M., Shimabukuro, A., Ono, M., Doi, M. Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. Tetrahedron: Asymmetry 2013, 24(8), 464-467. View Source
